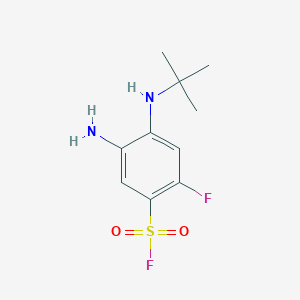

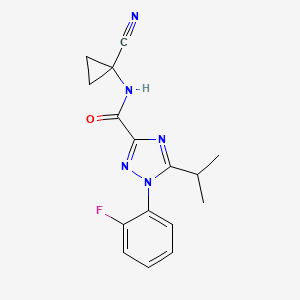

5-Amino-4-(tert-butylamino)-2-fluorobenzene-1-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimycobacterial Agents

A study highlighted the potential of fluorine-containing sulfonamide derivatives as effective inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis. These compounds, incorporating fluorine along with triazinyl sulfonamide moieties, demonstrated significant inhibition of the enzymes, suggesting their applicability in developing new antimycobacterial agents with distinct mechanisms of action, particularly in the face of widespread drug resistance (Ceruso, Vullo, Scozzafava, & Supuran, 2014).

Herbicide Development

Research into the selective fluorination of herbicides, such as bentranil analogues, revealed that incorporating fluorine atoms could dramatically alter their herbicidal properties. The study found that fluorobentranil, prepared through fluorination processes involving amino-fluorobenzene derivatives, exhibited enhanced broad-leaf activity and selectivity in crops like rice, cereals, and maize. This underscores the role of fluorine substitution in improving the efficacy and selectivity of herbicides (Hamprecht, Würzer, & Witschel, 2004).

Fluorinating Agents

The synthesis and application of fluorinating agents, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead), demonstrate the utility of fluorine in organic synthesis. Fluolead, in particular, showcased high thermal stability and resistance to aqueous hydrolysis, alongside diverse fluorination capabilities including deoxofluoro-arylsulfinylation with high stereoselectivity. This highlights the significance of fluorine-containing compounds in the development of novel fluorinating agents for both academic and industrial purposes (Umemoto, Singh, Xu, & Saito, 2010).

Chemical Biology and Pharmacology

Aliphatic sulfonyl fluorides have garnered interest as reactive probes in chemical biology and pharmacology, leading to the development of methods for their synthesis. A visible-light-mediated decarboxylative fluorosulfonylethylation technique has been invented, allowing for the creation of sulfonyl fluoride compound libraries. This method facilitates the exploration of sulfonyl fluorides' roles as probes in understanding biological systems and drug development (Xu, Xu, Yang, Cao, & Liao, 2019).

CDK2 Inhibitors in Cancer Research

The synthesis of new fluorine compounds incorporating 4-amino-1,2,4-triazino[4,3-b] − 1,2,4-triazin-8-one derivatives has been researched for their potential as CDK2 inhibitors in tumor cells. These compounds, through their innovative structural design, provide a promising avenue for developing novel anticancer agents, demonstrating the versatility of fluorine-containing compounds in medicinal chemistry (Al-Otaibi & Bakhotmah, 2020).

Propriétés

IUPAC Name |

5-amino-4-(tert-butylamino)-2-fluorobenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2N2O2S/c1-10(2,3)14-8-4-6(11)9(5-7(8)13)17(12,15)16/h4-5,14H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAOURQEJBDISE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CC(=C(C=C1N)S(=O)(=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2807412.png)

![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2807421.png)

![3-chloro-4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2807422.png)

![2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid](/img/structure/B2807425.png)

![2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2807428.png)